
N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide" is a structurally complex benzamide derivative. Benzamide derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. The presence of dimethylphenyl and sulfamoyl groups suggests potential for specific biological interactions, and the thiophene moiety could contribute to the compound's electronic and steric properties, potentially affecting its biological activity.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using various starting materials and methods. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating that the synthesis of benzamide derivatives often involves the functionalization of an existing drug or compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, the conformation of the NH bond in N-(3,4-Dimethylphenyl)benzamide is anti to the meta-methyl substituent, which is a feature that could be relevant for the binding affinity and selectivity of the compound . Similarly, the trans conformation of the H—N—C=O units in N-(2,6-Dimethylphenyl)benzamide and the nearly orthogonal orientation of the benzoyl and aniline rings could be indicative of the conformational preferences of the compound .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from their functional groups. The presence of an amide linkage suggests a certain stability, but the potential for hydrogen bonding can lead to interactions with biological targets or participation in chemical reactions. The NH bond, in particular, is capable of forming hydrogen bonds, as seen in the packing of molecules in N-(3,4-Dimethylphenyl)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be diverse, depending on their specific substituents. For example, the determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in biological fluids like rat serum and urine indicates that these compounds can be absorbed and metabolized in vivo, which is crucial for their potential as therapeutic agents . The method of liquid chromatography used for this determination also suggests that the compound is amenable to separation and quantification using standard analytical techniques .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
One significant application of compounds related to N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is in the agricultural sector as herbicides. The structural analogue, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, exhibits herbicidal activity against annual and perennial grasses, suggesting potential utility in forage legumes, certain turf grasses, and cultivated crops. This indicates a broader class of benzamides could have similar applications, emphasizing the importance of exploring the herbicidal potential of such compounds (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Antitumor Activity
Research into benzamides, closely related to the chemical , has demonstrated promising in vitro antitumor activity. For example, synthesized chlorinated benzenesulfonamide derivatives exhibited excellent antitumor activity against HepG2 and MCF-7 cell lines. This suggests that further investigation into related compounds could uncover potential antitumor agents, highlighting the importance of structural variations in enhancing biological activity (Asmaa M. Fahim, Mona A. Shalaby, 2019).
Pharmacokinetics and Effect on Breast Tumor Metastasis
Another area of application is in the pharmacokinetic characterization and the evaluation of effects on breast tumor metastasis. Studies involving analogues, such as the urokinase receptor targeting compounds IPR-1 and IPR-69, have shown significant inhibition of cell growth and induction of apoptosis in breast cancer models. These findings underscore the potential therapeutic benefits of related benzamides in cancer treatment, particularly in targeting metastasis and angiogenesis (F. Wang et al., 2011).
Anticonvulsant Activity
Compounds structurally similar to N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide have shown effective anticonvulsant activity in several animal models. This suggests the potential for derivatives of this compound to be developed as new anticonvulsant drugs, offering a new avenue for therapeutic intervention in seizure disorders (D. Robertson et al., 1987).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-15-11-16(2)13-19(12-15)23(18-9-10-29(25,26)14-18)21(24)17-5-7-20(8-6-17)30(27,28)22(3)4/h5-13,18H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJCNINSQFUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

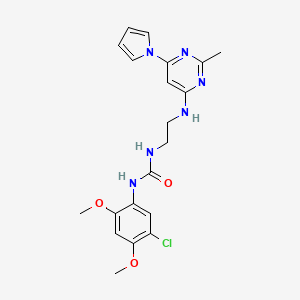
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)
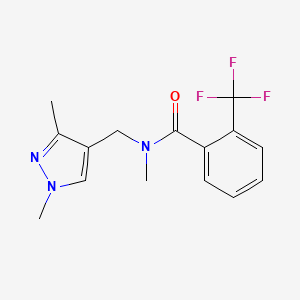
![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)
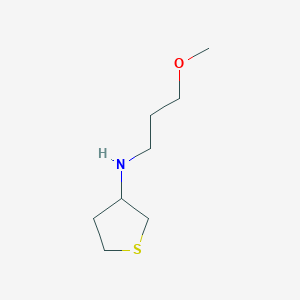
![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)
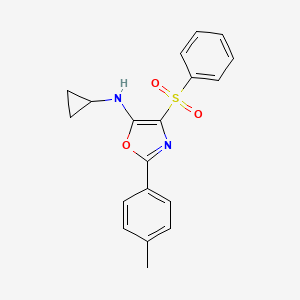
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

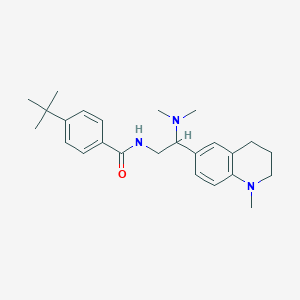
![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)